molecular formula C9H9NO4 B189135 2,4-Dimethyl-5-nitrobenzoic acid CAS No. 220504-75-6

2,4-Dimethyl-5-nitrobenzoic acid

Cat. No. B189135
M. Wt: 195.17 g/mol
InChI Key: OVWSQNZKIRGLMK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-5-nitrobenzoic acid consists of a benzene ring substituted with two methyl groups and a nitro group, as well as a carboxylic acid group . The average mass of the molecule is 195.172 Da .


Physical And Chemical Properties Analysis

2,4-Dimethyl-5-nitrobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 371.4±30.0 °C at 760 mmHg, and a flash point of 165.1±13.0 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Sulfhydryl Group Determination : 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, has been synthesized for the determination of sulfhydryl groups in biological materials, indicating its importance in biochemical assays (Ellman, 1959).

  • Polymorphism in Crystal Structures : The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems has been explored, demonstrating its utility in understanding solid-state transformations (Croitor et al., 2019).

  • Influenza Virus Research : A molecule of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a potential inhibitor for influenza virus neuraminidase, has been crystallized and analyzed, showing its potential in antiviral drug research (Jedrzejas et al., 1995).

  • X-ray Powder Diffraction Studies : Research on 2,4-dichloro-5-nitrobenzoic acid using X-ray powder diffraction techniques has been conducted to understand its crystal structure, indicating its importance in material science (Quevedo et al., 1998).

  • Pharmaceutical Applications : The synthesis and characterization of acid–base multicomponent systems involving 2-chloro-5-nitrobenzoic acid show its relevance in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (Croitor et al., 2020).

  • Metabolic Studies : High-Pressure Liquid Chromatography (HPLC) analysis of in vivo metabolites of 4-nitrobenzoic acid in rats offers insights into its metabolic pathways, highlighting its relevance in pharmacokinetics (Koçyiğit-Kaymakçıoğlu et al., 2007).

  • Molecular Orbital Studies : Infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid have been used to explore its chemical behavior, particularly in hydrogen bonding interactions (Awad & Habeeb, 1996).

Safety And Hazards

2,4-Dimethyl-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to store it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,4-dimethyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSQNZKIRGLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345013
Record name 2,4-Dimethyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-nitrobenzoic acid

CAS RN

220504-75-6
Record name 2,4-Dimethyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Cabaret, SA Adediran… - The Journal of …, 1999 - ACS Publications
Several 7-carboxy-3-amido-3,4-dihydro-2H-1-benzopyran-2-ones have been synthesized as potential β-lactamase substrates and/or mechanism-based inhibitors. Substituted o-…
Number of citations: 46 pubs.acs.org

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